molecular formula C14H13N3O2S2 B4594123 N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No.: B4594123
M. Wt: 319.4 g/mol
InChI Key: FEEUFNZITSCFKZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic organic compound that features a complex structure incorporating furan, thieno[2,3-d]pyrimidine, and sulfanylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with a nucleophile.

    Attachment of the sulfanylacetamide group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: May produce reduced forms of the thieno[2,3-d]pyrimidine or furan rings.

    Substitution: Can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(thieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide: Lacks the methyl group on the thieno[2,3-d]pyrimidine ring.

    N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)acetamide: Lacks the sulfanyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is unique due to the presence of both the furan and thieno[2,3-d]pyrimidine rings, as well as the sulfanylacetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-5-11-13(16-8-17-14(11)21-9)20-7-12(18)15-6-10-3-2-4-19-10/h2-5,8H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEUFNZITSCFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
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N-(furan-2-ylmethyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

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